1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

Description

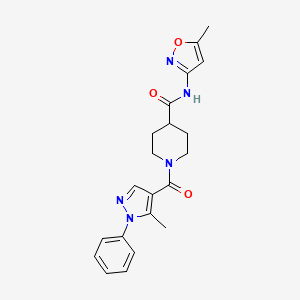

1-(5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide core linked to two pharmacologically relevant moieties: a 5-methyl-1-phenylpyrazole-4-carbonyl group and a 5-methylisoxazol-3-yl substituent. The pyrazole and isoxazole rings are known for their roles in modulating receptor binding and metabolic stability, particularly in cannabinoid receptor ligands . Its design aligns with trends in medicinal chemistry where hybrid structures combine multiple heterocycles to optimize potency and selectivity .

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-14-12-19(24-29-14)23-20(27)16-8-10-25(11-9-16)21(28)18-13-22-26(15(18)2)17-6-4-3-5-7-17/h3-7,12-13,16H,8-11H2,1-2H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNJJDGZCCLLNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological profiles. The structural formula can be represented as follows:

Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 205113-77-5 |

| Molecular Formula | C17H19N5O2 |

| Molecular Weight | 313.36 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. Notably:

- Mechanism of Action : Pyrazole derivatives often induce apoptosis in cancer cells through mechanisms such as inhibition of topoisomerase and disruption of DNA repair pathways .

- Cell Lines Tested : Studies have shown that this compound effectively inhibits the growth of breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells .

Antibacterial Activity

In addition to anticancer properties, the compound has demonstrated antibacterial activity against several strains of bacteria:

- Mechanism : The antibacterial effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are critical in treating chronic inflammatory diseases.

- Mechanism : It is believed that the pyrazole structure can inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis .

Case Studies

A recent study investigated the therapeutic potential of this compound in a murine model of cancer. The results indicated a significant reduction in tumor size and weight compared to control groups, supporting its potential as a viable therapeutic agent .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Key Observations:

Pyrazole vs. Isoxazole Substituents :

- The target compound’s 5-methylisoxazol-3-yl group is structurally analogous to ’s compound. Isoxazole rings enhance metabolic stability compared to pyridylmethyl groups (as in ) but may reduce CB1 affinity due to steric hindrance .

- ’s pyrazole-3-carboxamide derivative demonstrates high CB1 antagonism (IC50 = 0.139 nM), attributed to electron-withdrawing chloro-substituents enhancing receptor binding .

Piperidine Core Modifications :

- The piperidine-4-carboxamide scaffold in the target compound and ’s analogue contrasts with the bicyclic core of SR-144528 (). Piperidine derivatives generally exhibit improved solubility but may compromise CNS penetration compared to rigid bicyclic systems .

Receptor Selectivity :

- Substituents on the pyrazole ring critically influence selectivity. For example, SR-144528’s 4-chloro-3-methylphenyl group confers CB2 selectivity, while ’s dichlorophenyl substituents favor CB1 antagonism . The target compound’s 5-methyl-1-phenylpyrazole moiety may bias activity toward CB1, though empirical validation is required.

Functional and Binding Properties

- CB1 vs. Structural features like the pyrazole-carbonyl group in the target compound may mimic endogenous cannabinoids (e.g., anandamide), which bind both receptors with equal affinity .

- Antagonist Efficacy : ’s compound and SR-144528 () show that bulky aromatic substituents (e.g., dichlorophenyl, chloro-methylphenyl) enhance antagonist potency by filling hydrophobic receptor pockets . The target compound’s 5-methylphenyl group may offer similar advantages but with reduced steric bulk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.